Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate is a biochemical used for proteomics research . It is a compound with the molecular formula C9H8N2O3S .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.4 g/cm3, a predicted boiling point of 363.1° C at 760 mmHg, and a predicted melting point of 180.76° C . Its exact mass is 224.025558 and it has a LogP of 0.03 .Scientific Research Applications
Synthesis and Chemical Applications
- Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate and related compounds can be synthesized efficiently using a one-pot reaction. This method involves the conjugate addition of a β-keto ester to certain acrylamides, followed by a series of chemical reactions leading to the final product (Kumar et al., 2013).
Structural and Quantum Chemical Studies 2. The compound's solid-state conformation has been compared with related compounds to understand structure-activity relationships. These studies involve X-ray structural characterization and quantum chemical analysis (Orsini et al., 1990).
Pharmaceutical and Medicinal Chemistry 3. Variants of this compound have been synthesized and explored for potential pharmacological activities, such as cardiotonic effects. However, the specific details of these activities fall outside the scope of this query, as they relate to drug use and effects (Mosti et al., 1992).
Material Science and Dye Synthesis 4. This compound and its derivatives have been used in the synthesis of disperse dyes for application on polyester and nylon fabrics. The dyes demonstrate good fastness and offer a range of color shades (Abolude et al., 2021).
Antibacterial Activity 5. This compound derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown promise in this area, but specific results and mechanisms are outside the scope of this query (Gad-Elkareem & El-Adasy, 2010).
Properties
IUPAC Name |
ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)6-3-5(4-10)8(15)11-7(6)12/h3H,2H2,1H3,(H2,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFNPNKDMUFVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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